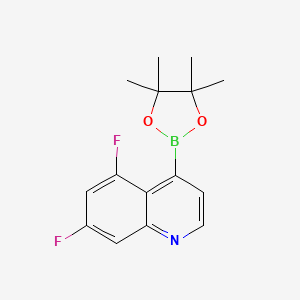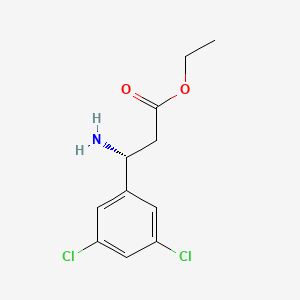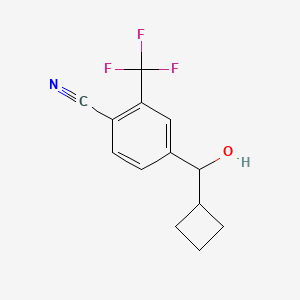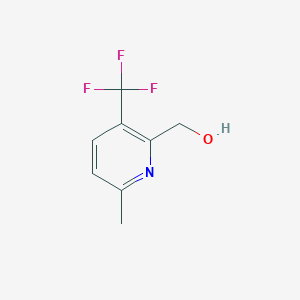
5,7-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of two fluorine atoms at positions 5 and 7 on the quinoline ring, and a boronic ester group at position 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,7-difluoroquinoline and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used include tetrahydrofuran (THF) or dimethylformamide (DMF).
Catalysts: Palladium-based catalysts, such as palladium acetate or palladium chloride, are often employed to facilitate the coupling reaction between the quinoline derivative and the boronic ester.
Temperature and Time: The reaction is typically conducted at elevated temperatures, ranging from 80°C to 120°C, for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles, such as amines or thiols.
Coupling Reactions: The boronic ester group allows the compound to participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The quinoline ring can be subjected to oxidation or reduction reactions, leading to the formation of various quinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) and a solvent like THF or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
5,7-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound can be used in the development of fluorescent probes for imaging biological systems, due to its potential fluorescence properties.
Industry: The compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 5,7-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline involves its interaction with specific molecular targets and pathways. The boronic ester group allows the compound to form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The fluorine atoms enhance the compound’s stability and bioavailability, contributing to its effectiveness in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5,7-Tetramethyl-8-phenyl-4,4-difluoroboradiazaindacene (BODIPY): A difluoroboradiazaindacene derivative used in fluorescent probes and organic light-emitting diodes (OLEDs).
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A similar boronic ester compound used in organic synthesis and medicinal chemistry.
Uniqueness
5,7-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and physical properties. The presence of both fluorine atoms and the boronic ester group allows for versatile reactivity and a wide range of applications in various fields.
Propriétés
Formule moléculaire |
C15H16BF2NO2 |
|---|---|
Poids moléculaire |
291.10 g/mol |
Nom IUPAC |
5,7-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
InChI |
InChI=1S/C15H16BF2NO2/c1-14(2)15(3,4)21-16(20-14)10-5-6-19-12-8-9(17)7-11(18)13(10)12/h5-8H,1-4H3 |
Clé InChI |
SVTLXGSWLGDTDO-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC(=CC3=NC=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-8-(chloromethyl)imidazo[1,2-A]pyridine](/img/structure/B13043486.png)

![N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine hcl](/img/structure/B13043509.png)
![(1S)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13043510.png)



![3-(4,5-Dihydro-2H-benzo[G]indazol-2-YL)-2-hydroxy-2-methylpropanoic acid](/img/structure/B13043528.png)


![8-Methyl-8-azabicyclo[3.2.1]oct-2-EN-3-YL)boronic acid pinacol ester](/img/structure/B13043538.png)

![3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13043545.png)

